molecular formula C19H14ClN5O B2788667 5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2380101-09-5

5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2788667
CAS No.: 2380101-09-5
M. Wt: 363.81
InChI Key: JOMCKVYDEVXSDQ-UHFFFAOYSA-N
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Description

5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

The synthesis of 5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of mucochloric acid with benzene to form the pyridazinone core, followed by further functionalization to introduce the azetidinyl and pyridine-3-carbonitrile moieties . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal growth by interfering with the synthesis of essential cellular components .

Comparison with Similar Compounds

5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile can be compared with other pyridazinone derivatives, such as:

    Pyridaben: An acaricide and insecticide used in agriculture.

    Norflurazon: A herbicide used to control weeds.

    Zardaverine: An anti-inflammatory agent.

These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

5-chloro-6-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O/c20-16-8-13(9-21)10-22-19(16)24-11-15(12-24)25-18(26)7-6-17(23-25)14-4-2-1-3-5-14/h1-8,10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMCKVYDEVXSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)C#N)Cl)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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